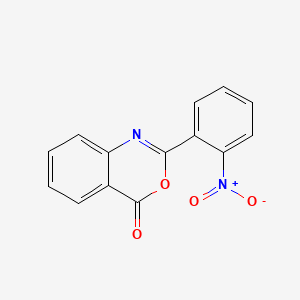

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-14-9-5-1-3-7-11(9)15-13(20-14)10-6-2-4-8-12(10)16(18)19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCFIKGNUJGZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966713 | |

| Record name | 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-38-4, 5233-45-4 | |

| Record name | 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7501-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC406466 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Nitrophenyl 3,1 Benzoxazin 4 One and Its Analogs

Historical Evolution of Benzoxazinone (B8607429) Synthetic Approaches

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones has a rich history dating back over a century. One of the earliest and most classical methods for the preparation of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an aroyl chloride. nih.govrsc.org Specifically, treating anthranilic acid with two equivalents of a benzoyl chloride in pyridine (B92270) was reported to produce 2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones in high yields. rsc.orgnih.gov The mechanism proposed involves the initial acylation of the amino group of anthranilic acid, followed by a second reaction at the carboxylic acid group to form a mixed anhydride (B1165640). This intermediate then undergoes cyclization with the loss of an acid molecule to yield the benzoxazinone ring. uomosul.edu.iq

Another early approach involved the cyclization of N-acylanthranilic acids. iau.iruomosul.edu.iq For instance, heating anthranilic or substituted anthranilic acids with acetic anhydride leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq Similarly, N-benzoyl- and other N-acylanthranilic acids can be cyclodehydrated to the corresponding 2-substituted 4H-3,1-benzoxazin-4-ones using various dehydrating agents. iau.irresearchgate.net These foundational methods established anthranilic acid and its N-acylated derivatives as the key starting materials for accessing the benzoxazinone core structure. For the synthesis of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one, a method involving the reaction of p-nitroanthranilic acid with benzoyl chloride in excess pyridine has been successfully employed, yielding the product in high quantities. researchgate.net

Modern Convergent and Divergent Synthetic Routes

Modern organic synthesis has sought to improve upon classical methods by developing more efficient, versatile, and milder routes to 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one and its analogs. These strategies often involve transition-metal catalysis, novel cyclization agents, and one-pot procedures.

While less common for 3,1-benzoxazin-4-ones, synthetic strategies involving Schiff bases are prominent in heterocyclic chemistry. youtube.com Schiff bases, or azomethines, are typically formed by the condensation of a primary amine with an aldehyde or ketone. frontiersin.org In the context of related heterocycles, Schiff bases derived from salicylic (B10762653) acid have been used to synthesize various biologically active compounds. frontiersin.org For the synthesis of 2,3-disubstituted-1,3-benzoxazin-4-one derivatives, a method has been described involving the reaction of salicylic acid with primary amines, followed by the cyclization of the resulting amides with aldehydes. researchgate.net Although not a direct route to the title compound, this highlights the utility of related starting materials in constructing the benzoxazinone core. A more direct, though distinct, pathway involves the reaction of salicylamide (B354443) with salicyloyl chloride to produce 2-(2-hydroxyphenyl)-benz[e] nih.govnih.govoxazin-4-one, an important intermediate for the synthesis of the drug Deferasirox. google.com

Anthranilic acid and its derivatives remain the cornerstone for the synthesis of 2-substituted 3,1-benzoxazin-4-ones. nih.govcore.ac.uknih.gov Modern methods have expanded the repertoire of reagents and catalysts for the cyclization step.

One-pot procedures are highly favored for their efficiency. For instance, the acid-catalyzed reaction of anthranilic acids with orthoesters provides a direct route to 2-alkyl and 2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones. nih.govmdpi.com This reaction can be performed under both thermal and microwave-assisted conditions. nih.gov Another innovative one-pot approach is the copper-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids, which proceeds through an amidation process to furnish 2-substituted benzoxazinones. nih.gov

Palladium-catalyzed reactions have also emerged as powerful tools. A notable method is the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source, which is advantageous due to its stability and low cost. organic-chemistry.org Heterogeneous palladium catalysts have been used for the carbonylative coupling of 2-iodoanilines with aryl iodides, offering high functional group tolerance and catalyst recyclability. organic-chemistry.org

Dimerization of anthranilic acid derivatives represents a unique route to specific benzoxazinone analogs. The preparation of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-ones often involves the dimerization of an anthranilic acid derivative. This transformation can be achieved using reagents such as sulfuryl chloride or arenesulfonyl chlorides in pyridine. nih.gov For example, 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one was synthesized from 2-amino-4-nitrobenzoic acid in the presence of 4-chlorobenzenesulfonyl chloride. nih.gov

| Starting Materials | Reagents/Catalyst | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Anthranilic acids + Orthoesters | Acetic acid, thermal or microwave | One-pot synthesis of 2-alkyl/aryl benzoxazinones. | 2-Substituted-3,1-benzoxazin-4-ones | nih.gov |

| Anthranilic acids + α-Keto acids | CuCl | Decarboxylative coupling under mild conditions. | 2-Substituted-3,1-benzoxazin-4-ones | nih.gov |

| N-(o-bromoaryl)amides + Paraformaldehyde | Palladium catalyst | Inexpensive and stable carbonyl source. | 2-Substituted-3,1-benzoxazin-4-ones | organic-chemistry.org |

| 2-Amino-4-nitrobenzoic acid | 4-Chlorobenzenesulfonyl chloride | Dimerization to form a complex benzoxazinone. | 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one | nih.gov |

| 2-Iodoanilines + Aryl iodides | Heterogeneous Palladium catalyst | Atom-economical, recyclable catalyst. | 2-Aryl-3,1-benzoxazin-4-ones | organic-chemistry.org |

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.orgnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov While direct applications of click chemistry for the primary synthesis of the this compound ring are not extensively reported, its principles of modularity and efficiency are relevant. The azide (B81097) functional group, a key component in many click reactions, is stable and can be incorporated into molecules without significant structural disruption. nih.gov For instance, a palladium-catalyzed carbonylation of 1-azido-2-iodobenzenes in the presence of amines provides a route to 2-aminobenzoxazinone derivatives, where the azide serves as a useful precursor, avoiding external oxidants and producing only nitrogen gas as a byproduct. organic-chemistry.org This demonstrates how functionalities amenable to click reactions can be integrated into benzoxazinone synthesis.

The cyclization of N-acylanthranilic acid intermediates is a fundamental and widely used strategy for constructing the 4H-3,1-benzoxazin-4-one ring. nih.gov The process involves an intramolecular nucleophilic attack from the amide nitrogen onto an activated carboxylic acid group. nih.gov The key to these syntheses is the choice of the cyclizing agent, which converts the carboxylic acid's hydroxyl group into a good leaving group. nih.gov

Classic methods employ reagents like acetic anhydride or polyphosphoric acid. uomosul.edu.iqnih.gov More contemporary approaches utilize milder and more efficient reagents. A notable example is the use of the iminium cation, generated from a mixture of cyanuric chloride and dimethylformamide, as a cyclizing agent. researchgate.netnih.gov This method allows for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives at room temperature in high yields. nih.gov Similarly, solvent-assisted grinding with 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine (B44618) provides a rapid and convenient cyclodehydration of N-substituted anthranilic acid derivatives. organic-chemistry.org These methods represent significant improvements in terms of reaction conditions and efficiency over traditional heating protocols. nih.gov

Green Chemistry Principles in the Synthesis of Benzoxazinones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of benzoxazinones, several green approaches have been developed.

One strategy involves performing reactions under solvent-free conditions. For example, the cyclization of N-acyl anthranilic acid derivatives can be achieved by mixing with silica (B1680970) gel or bentonite (B74815) clay and heating the mixture to its melting point for a few minutes. iau.ir This method avoids the use of deleterious organic solvents and utilizes recyclable dehydrating agents. iau.ir

The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, represents another green approach. researchgate.netarkat-usa.org These solvents are biodegradable, non-toxic, and can act as both the reaction medium and catalyst. researchgate.net For example, the synthesis of quinazolinones from benzoxazinone intermediates has been successfully carried out in a choline chloride:urea DES. researchgate.netresearchgate.net

Mechanochemistry, which involves conducting reactions via mechanical force (e.g., ball-milling), is another sustainable methodology. It often leads to reduced reaction times, minimal solvent use, and improved yields. rsc.org While demonstrated for other types of benzoxazines, the application of mechanochemical synthesis to 4H-3,1-benzoxazin-4-ones is a promising area for future development. rsc.org

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Conditions | Cyclization of N-acyl anthranilic acids on silica gel or bentonite. | Avoids hazardous solvents, uses recyclable catalysts, short reaction times. | iau.ir |

| Use of Safer Solvents | Reactions in Deep Eutectic Solvents (e.g., choline chloride:urea). | Biodegradable, non-toxic, acts as both solvent and catalyst. | researchgate.netresearchgate.net |

| Energy Efficiency | Mechanochemical synthesis (ball-milling). | Reduced reaction times, minimal solvent, scalable. | rsc.org |

| Atom Economy | Palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides. | High atom economy and functional group tolerance. | organic-chemistry.org |

Catalytic Systems and Reaction Optimizations

The synthesis of this compound and its analogs has been significantly advanced by the implementation of modern catalytic systems and rigorous reaction optimization. These approaches offer substantial improvements over classical methods, which often require harsh conditions and stoichiometric reagents. umich.edu The focus of contemporary research lies in developing more efficient, selective, and environmentally benign protocols through the use of transition-metal catalysts, organocatalysts, and optimized reaction parameters.

Detailed research has explored various catalytic pathways, including palladium- and copper-catalyzed reactions, which facilitate key bond formations under milder conditions. umich.eduorganic-chemistry.org Optimization studies systematically investigate the influence of catalysts, ligands, bases, solvents, temperature, and pressure to maximize product yields and purity.

Palladium-Catalyzed Carbonylative Cyclization

A highly effective strategy for constructing the benzoxazinone core involves palladium-catalyzed carbonylative cyclization. This method utilizes carbon monoxide as an inexpensive and readily available C1 building block. umich.edu A simple and efficient protocol has been developed for the synthesis of benzoxazinone derivatives from anthranilic acid and aryl bromides. umich.edu The reaction is catalyzed by a palladium complex, with optimization studies highlighting the critical roles of the ligand, base, and solvent system.

One optimized system employs a combination of bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] as the catalyst precursor and tri-tert-butylphosphonium tetrafluoroborate (B81430) [P(t-Bu)₃·HBF₄] as the ligand. umich.edu This catalytic system demonstrates broad functional group tolerance on both the anthranilic acid and aryl bromide components. umich.edu

Table 1: Optimization of Palladium-Catalyzed Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | CO Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| PdCl₂(PhCN)₂ (3) | P(t-Bu)₃·HBF₄ (12) | DABCO (2) | Toluene | 100 | 200 | 24 | 85 |

| Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | DABCO (2) | Toluene | 100 | 200 | 24 | 78 |

| PdCl₂(dppf) (3) | - | DABCO (2) | Toluene | 100 | 200 | 24 | 55 |

| PdCl₂(PhCN)₂ (3) | P(t-Bu)₃·HBF₄ (12) | K₂CO₃ (2) | Toluene | 100 | 200 | 24 | 42 |

| PdCl₂(PhCN)₂ (3) | P(t-Bu)₃·HBF₄ (12) | DABCO (2) | Dioxane | 100 | 200 | 24 | 75 |

Data sourced from a study on carbonylative cyclization of anthranilic acid with aryl bromides. umich.edu

Furthermore, heterogeneous palladium catalysts have been employed for the carbonylative coupling of 2-iodoanilines with aryl iodides, offering the advantage of easy catalyst recyclability. organic-chemistry.org

Copper-Catalyzed and Other Systems

Copper-catalyzed methods have also emerged as a facile and efficient route for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org These reactions can proceed through a tandem intramolecular C-N coupling and rearrangement process. organic-chemistry.org

Beyond transition metals, other systems have been optimized for benzoxazinone synthesis. The use of cyanuric chloride in the presence of dimethylformamide (DMF) serves as an effective system for the cyclodehydration of N-acylated anthranilic acids to yield 2-functionalized benzoxazin-4-ones under mild conditions. nih.gov Iodine-catalyzed oxidative condensation between anthranilic acids and aldehydes also provides a transition-metal-free alternative. nih.gov

Optimization of Acylation-Cyclization for Nitro-Substituted Analogs

The most direct synthesis of this compound involves the reaction of anthranilic acid with 2-nitrobenzoyl chloride. This acylation followed by in-situ cyclization is typically performed in pyridine, which acts as both a basic catalyst and a solvent. d-nb.inforsc.org Optimization of this classical approach has led to high-yield syntheses of various analogs. A general procedure involves the dropwise addition of the respective acid chloride to a solution of a substituted anthranilic acid in pyridine, often at reduced temperatures to control the reaction's exothermicity. nih.govresearchgate.net

Research on the synthesis of 7-nitro-2-aryl-4H-benzo[d] umich.edunih.govoxazin-4-ones provides specific examples of the yields achievable with this optimized method. nih.gov

Table 2: Synthesis of 2-Aryl-benzoxazin-4-one Analogs via Optimized Acylation-Cyclization

| Starting Anthranilic Acid | Aroyl Chloride | Product | Yield (%) | M.p. (°C) |

|---|---|---|---|---|

| 4-Nitroanthranilic acid | 2-Bromobenzoyl chloride | 2-(2-Bromophenyl)-7-nitro-4H-benzo[d] umich.edunih.govoxazin-4-one | 81 | 89 |

| 4-Nitroanthranilic acid | 3-Fluorobenzoyl chloride | 2-(3-Fluorophenyl)-7-nitro-4H-benzo[d] umich.edunih.govoxazin-4-one | 79 | 104 |

| 4-Nitroanthranilic acid | 2-Naphthoyl chloride | 2-(Naphthalen-1-yl)-7-nitro-4H-benzo[d] umich.edunih.govoxazin-4-one | 73 | 92 |

| Anthranilic acid | Benzoyl chloride | 2-Phenyl-4H-3,1-benzoxazin-4-one | 90 | - |

Data compiled from studies on the synthesis of benzoxazinone derivatives. nih.govubaya.ac.id

These optimized catalytic and reagent-mediated systems are pivotal in providing efficient and versatile access to a wide range of 2-aryl-3,1-benzoxazin-4-ones, including the target compound this compound.

Chemical Reactivity and Derivatization Pathways of 2 2 Nitrophenyl 3,1 Benzoxazin 4 One

Nucleophilic Ring-Opening Reactions of the Benzoxazinone (B8607429) Coreuomosul.edu.iqsemanticscholar.org

The 3,1-benzoxazin-4-one ring system is characterized by a strained lactone-like structure that is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block. The reaction typically begins with the nucleophile attacking the carbonyl carbon (C4), leading to the cleavage of the acyl-oxygen bond and opening of the heterocyclic ring. The resulting intermediate can then undergo various subsequent reactions, often leading to new heterocyclic structures.

Reactions with Nitrogen Nucleophiles (Amines, Hydrazines)semanticscholar.orgresearchgate.net

The reaction of 2-(2-nitrophenyl)-3,1-benzoxazin-4-one with nitrogen-based nucleophiles such as primary amines, secondary amines, and hydrazines is a well-established and efficient method for synthesizing substituted quinazolinones. uomosul.edu.iqraco.cat The process, known as aminolysis, involves the initial nucleophilic attack by the nitrogen atom on the C4-carbonyl of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-substituted-2-(2-nitrobenzamido)benzamide intermediate. This intermediate subsequently undergoes intramolecular cyclization via dehydration to yield a stable, substituted 4(3H)-quinazolinone. semanticscholar.org

For example, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-2-(2-nitrophenyl)quinazolin-4(3H)-one. researchgate.net This product is a valuable intermediate itself, as the 3-amino group can be further functionalized, for instance, by condensation with aldehydes to form Schiff bases or by reaction with other reagents to construct fused triazolo-quinazolinone systems. researchgate.netresearchgate.net Similarly, reactions with primary amines (R-NH₂) yield 3-substituted-2-(2-nitrophenyl)quinazolin-4(3H)-ones.

Table 1: Representative Reactions with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Reaction Conditions | Primary Product Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | Refluxing ethanol | 3-Amino-2-(2-nitrophenyl)quinazolin-4(3H)-one | raco.catresearchgate.net |

| Primary Amines (e.g., 4-aminoacetophenone) | Ethanol, reflux | 3-Aryl-2-(2-nitrophenyl)quinazolin-4(3H)-one | semanticscholar.org |

| Ammonium (B1175870) Acetate (B1210297) (NH₄OAc) | Fusion | 2-(2-Nitrophenyl)quinazolin-4(3H)-one | uomosul.edu.iq |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Pyridine (B92270), reflux | 3-Hydroxy-2-(2-nitrophenyl)quinazolin-4(3H)-one | raco.catresearchgate.net |

| Thiosemicarbazide | Pyridine, reflux | 2-(2-Nitrophenyl)-3-(thioureido)quinazolin-4(3H)-one | raco.cat |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents)semanticscholar.org

2-(Aryl)-3,1-benzoxazin-4-ones also react with strong carbon-based nucleophiles. The reaction with Grignard reagents (R-MgX) can proceed via two main pathways. One pathway involves the addition of two equivalents of the Grignard reagent to the C4-carbonyl group, which, after cleavage of the oxazinone moiety, yields tertiary carbinols. semanticscholar.org An alternative outcome is the formation of 4,4-disubstituted benzoxazines through the dehydration of the initially formed carbinol. semanticscholar.org

Reactions with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base like sodium ethoxide, can also induce ring transformation. In the case of a dibromo-substituted benzoxazinone, this reaction has been shown to produce a 4-hydroxy-3-cyanoquinoline derivative, demonstrating a complex rearrangement pathway initiated by the carbon nucleophile. semanticscholar.orgresearchgate.net

Formation of Quinazolinone Derivatives via Ring Transformationresearchgate.net

The most significant ring transformation pathway for this compound is its conversion into the quinazolinone ring system. As detailed in section 3.1.1, this transformation is most commonly achieved by reacting the benzoxazinone with a nitrogen source. researchgate.net The reaction with ammonium acetate upon fusion is a direct method to produce 2-(2-nitrophenyl)quinazolin-4(3H)-one, where the nitrogen from the ammonia (B1221849) replaces the oxygen atom at position 1 of the benzoxazinone ring. uomosul.edu.iq

This transformation is highly versatile, and a vast library of quinazolinone derivatives can be synthesized by choosing the appropriate nitrogen nucleophile. researchgate.net This method is a cornerstone in the synthesis of medicinally important quinazolinone scaffolds. mdpi.com

Electrophilic and Radical Substitution Reactions on the Aromatic Moieties

The title compound possesses two aromatic rings that could potentially undergo electrophilic or radical substitution. However, the reactivity of these rings is significantly influenced by the attached substituents. The phenyl ring at the C2 position is strongly deactivated by the electron-withdrawing nitro group (-NO₂), making electrophilic aromatic substitution (EAS) on this ring highly unfavorable. The fused benzene (B151609) ring of the benzoxazinone moiety is influenced by both the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the ring oxygen atom.

Literature on a related 6,8-dibromo-benzoxazinone shows that Friedel-Crafts reactions with aromatic hydrocarbons like benzene or xylene can occur, leading to ring-opened benzophenone (B1666685) derivatives. semanticscholar.orgresearchgate.net This suggests that under forcing conditions, the benzoxazinone ring can be attacked by electrophiles. For the specific case of this compound, the EAS would likely be directed to the positions meta to the deactivating nitro group on the phenyl ring, and potentially at the 6 and 8 positions of the benzoxazinone ring, although these reactions are not well-documented. There is a lack of specific literature detailing radical substitution reactions on this particular compound.

Oxidation and Reduction Chemistry of Nitro-Substituted Benzoxazinones

The most prominent reaction in this category is the reduction of the nitro group. The nitro group (-NO₂) on the phenyl ring can be readily reduced to an amino group (-NH₂) using various standard reducing agents. This transformation is a critical step for further derivatization. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org

Metal/Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

The successful reduction yields 2-(2-aminophenyl)-3,1-benzoxazin-4-one. The synthesis and crystal structure of related amino-nitro benzoxazinones have been reported, confirming the stability of the benzoxazinone core under conditions that can either introduce or result from the reduction of a nitro group. nih.govelsevierpure.com This amino derivative is a key intermediate for synthesizing molecules with intramolecular hydrogen bonds, which can influence their spectral properties. nih.gov

Oxidation of the molecule is less commonly described. The heterocyclic and aromatic rings are generally stable to oxidation, although strong oxidizing conditions could potentially lead to degradation of the molecule.

Strategies for Functional Group Interconversion and Further Derivatization

The derivatization of this compound primarily stems from the two key reactions discussed: nucleophilic ring-opening to form quinazolinones and the reduction of the nitro group.

Derivatization via Quinazolinone Formation: As established, reaction with various nitrogen nucleophiles provides a diverse range of 2,3-disubstituted quinazolinones. researchgate.net These quinazolinone products can be further modified. For example, a 3-amino-quinazolinone, formed from the reaction with hydrazine, can be condensed with aldehydes to form Schiff bases or used to build more complex fused heterocyclic systems like triazino[2,3-c]quinazolines. semanticscholar.orgresearchgate.net

Derivatization via Nitro Group Reduction: The reduction of the nitro group to an amine (2-(2-aminophenyl)-3,1-benzoxazin-4-one) opens up numerous possibilities for functionalization. masterorganicchemistry.com The resulting primary aromatic amine can undergo a wide variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

These strategies allow for the transformation of the initial benzoxazinone into a vast array of more complex molecules, highlighting its importance as a versatile synthetic intermediate. nih.gov

Table 2: Summary of Derivatization Strategies

| Initial Transformation | Key Intermediate | Potential Secondary Reactions | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Ring transformation with N-nucleophiles | 2,3-Disubstituted-4(3H)-quinazolinone | Reactions on the N3-substituent (e.g., Schiff base formation from 3-amino group) | Fused heterocycles, Polycyclic systems | researchgate.netresearchgate.net |

| Reduction of nitro group | 2-(2-Aminophenyl)-3,1-benzoxazin-4-one | Acylation, Sulfonylation, Diazotization of the new amino group | Amides, Sulfonamides, Diverse substituted benzoxazinones | masterorganicchemistry.comnih.gov |

Spectroscopic and Advanced Structural Elucidation of 2 2 Nitrophenyl 3,1 Benzoxazin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 2-(2-nitrophenyl)-3,1-benzoxazin-4-one molecule can be elucidated.

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton. In this compound, there are two distinct aromatic systems: the benzoxazinone (B8607429) ring and the 2-nitrophenyl substituent. This results in a total of eight aromatic protons.

The protons on the benzoxazinone ring (H-5, H-6, H-7, H-8) and the protons on the 2-nitrophenyl ring (H-3', H-4', H-5', H-6') would exhibit characteristic signals in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the carbonyl group, the ether oxygen, the imine, and the nitro group.

For the 2-nitrophenyl group, the proton ortho to the nitro group (H-3') would likely be the most deshielded. The four protons of this ring system would form a complex splitting pattern due to their proximity and coupling interactions. Similarly, the four protons on the benzoxazinone's benzene (B151609) ring would show a distinct pattern. For instance, the H-5 proton is adjacent to the ring oxygen and would be influenced by the carbonyl group, likely appearing further downfield.

By comparison, studies on related benzoxazinones can provide insight. For example, in similar heterocyclic systems, aromatic protons typically appear in the 7.0-8.5 ppm range. The specific ortho-substitution pattern in this compound would lead to a unique set of multiplets, distinguishable from its 3-nitro or 4-nitro isomers.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predictive table based on general principles and data from analogous compounds. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are expected, unless there is accidental signal overlap.

Key signals include the carbonyl carbon (C-4) of the lactone, which is expected to appear significantly downfield, typically in the range of 160-165 ppm, due to the deshielding effects of the adjacent oxygen and double bond. The imine carbon (C-2) would also be found in the downfield region, around 150-155 ppm. The carbon atom attached to the nitro group (C-2') would also be deshielded. The remaining aromatic carbons would resonate between approximately 115 and 150 ppm. The quaternary carbons (C-4a, C-8a, C-1', C-2') can be distinguished from the protonated carbons.

Spectral data for related compounds, such as 2-(4-nitrophenyl)-1H-benzimidazole, show aromatic carbons in the 111-151 ppm range. nih.gov This supports the predicted chemical shift regions for the title compound.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predictive table based on general principles and data from analogous compounds. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-4) | ~162 |

| C=N (C-2) | ~153 |

| C-O (C-8a) | ~147 |

| C-NO₂ (C-2') | ~148 |

| Aromatic C & C-N (C-4a, C-5, C-6, C-7, C-8) | 118 - 138 |

To unambiguously assign all proton and carbon signals, advanced NMR techniques are employed.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon signals based on the number of attached protons. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C-2, C-4, C-4a, C-8a, C-1', and C-2') would be absent. conicet.gov.ar This allows for the clear identification of the eight CH carbons in the two aromatic rings.

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying the quaternary carbons by observing their correlations to nearby protons. For example, the proton at H-5 could show a correlation to the carbonyl carbon at C-4, confirming their proximity in the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of protons within the individual aromatic rings.

These advanced methods, used in concert, provide a complete and verified map of the molecular structure, confirming the connectivity and substitution pattern of this compound.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides critical information about the functional groups present in a molecule and can also offer insights into its conformational state and crystal packing.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. Detailed studies on the analogous compound 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) reveal intense bands that can be used for comparison. researchgate.net

C=O Stretching: The most intense and characteristic band is the carbonyl (lactone) stretching vibration. For related benzoxazinones, this appears in the region of 1750-1770 cm⁻¹. researchgate.net

C=N Stretching: The imine bond within the oxazine (B8389632) ring gives rise to a stretching vibration typically found around 1630-1690 cm⁻¹. researchgate.net

NO₂ Stretching: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are expected in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For NPB, these have been identified. researchgate.net

C-O-C Stretching: The ether linkage within the oxazine ring will produce characteristic bands, usually in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1070 cm⁻¹ (symmetric) regions. researchgate.net

Aromatic C=C and C-H Vibrations: Multiple bands corresponding to C=C stretching within the aromatic rings are expected between 1450 and 1600 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Bands for this compound (Note: Based on data from analogous compounds. researchgate.netresearchgate.net)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Lactone) | ~1765 | Strong |

| C=N Stretch (Imine) | ~1640 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups (like C=O), Raman spectroscopy is often better for analyzing non-polar, symmetric bonds and skeletal vibrations.

For this compound, the Raman spectrum would also clearly show the symmetric stretching vibration of the nitro group. A comprehensive analysis of the related 4-nitro isomer (NPB) using Raman spectroscopy has been performed. researchgate.net Key expected bands include:

Nitro Group Vibrations: The symmetric NO₂ stretch is often strong in the Raman spectrum.

Aromatic Ring Vibrations: The "ring breathing" modes of the phenyl and benzoxazinone rings would produce sharp and characteristic signals.

The combination of FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. For instance, a vibration that is weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa, according to the principle of mutual exclusion for centrosymmetric molecules, or more generally, based on the change in dipole moment (IR) versus the change in polarizability (Raman). This dual analysis confirms the presence of all key functional groups and provides a detailed vibrational fingerprint of this compound. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of organic molecules through controlled fragmentation. For this compound, with a molecular formula of C₁₄H₈N₂O₄, the expected monoisotopic mass is approximately 268.05 g/mol . In electron impact mass spectrometry (EI-MS), the initial event is the formation of a molecular ion (M⁺˙), whose peak would be observed at m/z 268.

The fragmentation of this molecular ion is anticipated to follow pathways characteristic of both aromatic nitro compounds and benzoxazinone structures. Common fragmentation reactions involve the cleavage of bonds adjacent to functional groups and the loss of small, stable neutral molecules. For aromatic nitro compounds, characteristic losses include the elimination of a nitro radical (•NO₂) or nitric oxide (NO). The fragmentation of the benzoxazinone ring itself can also occur.

Based on the fragmentation patterns observed for related compounds, a plausible fragmentation pathway for this compound would involve initial cleavages of the heterocyclic ring and the loss of the nitro group. The relative abundance of the fragment ions provides valuable information about the stability of the resulting ions and the strength of the chemical bonds within the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the π-conjugated system of the benzoxazinone core and the nitrophenyl ring. The chromophores present in the molecule allow for specific electronic transitions, primarily of the π → π* and n → π* types.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically responsible for strong absorption bands. These are expected due to the aromatic rings and the C=O and C=N double bonds within the structure. The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (on the oxygen and nitrogen atoms) to a π* antibonding orbital, are also possible. These transitions are generally of lower intensity compared to π → π* transitions.

Studies on nitro-substituted 2-phenyl-4H-3,1-benzoxazin-4-ones have shown that the position of the nitro group can influence the electronic spectra. researchgate.net For instance, related benzoxazole (B165842) derivatives exhibit maximum absorption wavelengths (λmax) in the UVA range, between 336 to 374 nm, corresponding to these electronic transitions. scielo.br The specific λmax values for this compound will be dependent on its exact electronic structure and the solvent used for analysis.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While the specific crystal structure of this compound is not detailed in the provided sources, extensive crystallographic data for closely related benzoxazinone derivatives allows for a well-informed discussion of its likely structural features. These studies on analogous compounds provide a framework for understanding the intramolecular and intermolecular interactions that define the solid-state architecture.

Intramolecular hydrogen bonds are critical in defining the conformation and stability of a molecule. In benzoxazinone derivatives, the presence and nature of substituents can lead to the formation of such bonds. For example, in 2-(2-amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, an intramolecular N—H⋯N hydrogen bond is observed between the amino group and the nitrogen of the oxazine ring. nih.gov This interaction contributes to the planarity of the molecule. nih.gov

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of intermolecular interactions. In nitrophenyl-substituted benzoxazinone derivatives, these interactions typically include weak C—H⋯O hydrogen bonds and π–π stacking interactions. For example, the crystal structure of 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one is stabilized by intermolecular C—H⋯O hydrogen bonds and weak π–π stacking interactions between adjacent molecules, with a centroid-centroid distance of 3.617 Å. researchgate.net

Similarly, in 2-(2-amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, centrosymmetric dimeric aggregates are formed through N—H⋯O hydrogen bonds, and these are further connected into a three-dimensional architecture by C—H⋯O and π–π interactions. nih.gov The inter-centroid distance between the oxazinyl and terminal benzene rings in this compound is 3.5069 Å. nih.gov These examples suggest that the crystal packing of this compound is likely to be a complex interplay of such non-covalent interactions, leading to a stable, three-dimensional supramolecular assembly.

Compound Data

| Compound Name |

| This compound |

| 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one |

| 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one |

| 2-(2-Nitrophenyl)-4,5-benz-1,3-oxazin-6-one |

| p-Nitroanthranilic acid |

| Benzoyl chloride |

| Pyridine (B92270) |

Theoretical and Computational Investigations of 2 2 Nitrophenyl 3,1 Benzoxazin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. Studies on analogous compounds, such as the para-nitro isomer, have utilized hybrid functionals like B3LYP with basis sets such as 6-31G* and 6-311++G** to perform these calculations.

Optimization of Molecular Geometries and Conformational Preferences

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For this compound, this would involve calculating the total energy for various spatial arrangements (conformations), particularly concerning the rotational angle between the benzoxazinone (B8607429) core and the 2-nitrophenyl ring.

In related benzoxazinone structures, the planarity between the phenyl ring and the benzoxazin-4-one moiety is a key parameter. For instance, in 2-phenyl-4H-3,1-benzoxazin-4-one, the dihedral angle between the phenyl ring and the benzoxazin-4-one fragment is reported to be a mere 3.72(4)°, indicating a nearly planar molecule. However, for the ortho-nitro substituted compound, significant steric hindrance between the nitro group and the benzoxazinone ring would likely force the nitrophenyl ring out of the plane of the benzoxazinone system, resulting in a larger dihedral angle. This conformational preference would be a primary output of the geometry optimization calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For this compound, DFT calculations would determine the energies of these orbitals and their spatial distribution. It is anticipated that both the HOMO and LUMO would be distributed across the conjugated π-system of the molecule. Based on these energy values, several chemical reactivity descriptors could be calculated, as shown in the table below, which are used to predict the molecule's behavior in chemical reactions.

Table 1: Global Chemical Reactivity Descriptors (Illustrative Framework)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power |

Note: This table represents a theoretical framework. Specific calculated values for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals. For the target compound, NBO analysis would quantify the stability arising from interactions such as n→π* or π→π* transitions, providing insight into the intramolecular forces that stabilize the molecular conformation.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry. The results are used to predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated frequencies with experimentally obtained spectra, a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions can be made. This correlation helps to confirm the molecular structure and provides a deeper understanding of its dynamic properties. For this compound, key vibrational modes would include the C=O stretch of the oxazinone ring, the C=N stretch, and the symmetric and asymmetric stretches of the NO₂ group.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential inhibitors of biological targets.

Prediction of Binding Affinity with Biological Macromolecules

To investigate the potential biological activity of this compound, molecular docking simulations would be performed against various protein targets. The simulation calculates a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. A lower (more negative) binding affinity score generally indicates a more stable and potent ligand-receptor complex. The simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. Without specific studies on this compound, no data on its binding affinity with any biological macromolecules can be provided.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one |

Insights into Potential Mechanism of Action at the Molecular Level

While direct studies on the molecular mechanism of action for this compound are not extensively documented, insights can be drawn from the broader class of benzoxazinones and related nitro-substituted heterocyclic compounds. Benzoxazinone derivatives are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. uomosul.edu.iqijrpr.com The functional groups present in this compound, namely the benzoxazinone core, the phenyl ring, and the nitro group, are key determinants of its potential interactions at a molecular level.

The mechanism of action for many biologically active benzoxazinones involves the inhibition of specific enzymes. For instance, some benzoxazinones act as potent inhibitors of human leukocyte elastase, a serine protease involved in inflammatory processes. researchgate.net The electrophilic nature of the carbonyl group in the oxazinone ring makes it susceptible to nucleophilic attack by amino acid residues in the active site of enzymes, leading to covalent modification and inactivation.

The presence of the 2-nitrophenyl substituent is likely to significantly influence its biological activity. The nitro group is a strong electron-withdrawing group, which can enhance the electrophilicity of the benzoxazinone ring system, potentially making it a more potent inhibitor. Furthermore, nitroaromatic compounds are known to undergo metabolic reduction in biological systems to form reactive nitroso and hydroxylamino intermediates. These reactive species can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects. This pathway is a common mechanism for the anticancer activity of several nitroaromatic drugs.

Hirshfeld Surface Analysis for Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of closely related structures, such as other substituted benzoxazinones, provides a clear picture of the expected interactions. nih.govnajah.edu

The analysis typically involves mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface. For aromatic compounds like the one , the dominant intermolecular interactions are typically C–H···O hydrogen bonds, π–π stacking interactions, and other van der Waals forces.

In the crystal structure of similar benzoxazinones, C–H···O hydrogen bonds are frequently observed, where a hydrogen atom from a C-H bond on one molecule interacts with an oxygen atom (often from the carbonyl or nitro group) of a neighboring molecule. researchgate.netresearchgate.net These interactions play a crucial role in stabilizing the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from O···H, H···H, C···H, and C···C contacts. The relative percentages of these contacts provide a detailed understanding of the packing environment. For instance, a high percentage of O···H contacts would confirm the prevalence of C–H···O hydrogen bonds. nih.gov The shape index and curvedness plots would further reveal the characteristic features of π-π stacking, such as flat regions on the surface. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and stability of a molecule through various descriptors. For this compound, these descriptors help in understanding its chemical behavior.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap (ΔE = ELUMO - EHOMO) suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap, thereby increasing the molecule's reactivity.

Chemical hardness (η) and softness (S) are measures of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index, which is expected for this compound due to the nitro group, indicates a greater susceptibility to nucleophilic attack.

The following table presents typical ranges for these quantum chemical descriptors for related nitroaromatic and benzoxazinone compounds, providing an estimate of the expected values for this compound.

| Quantum Chemical Descriptor | Symbol | Typical Value Range (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.5 | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -3.5 | Electron accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 | Reactivity and stability |

| Electronegativity | χ | 4.0 to 5.5 | Electron attracting tendency |

| Chemical Hardness | η | 1.7 to 2.3 | Resistance to deformation |

| Global Electrophilicity Index | ω | 2.0 to 4.0 | Electrophilic nature |

These theoretical parameters are instrumental in predicting the reactivity of this compound in various chemical reactions and its potential interactions in biological systems.

Exploration of Biological Activities of 2 2 Nitrophenyl 3,1 Benzoxazin 4 One and Its Derivatives in Vitro and in Silico Studies

Antimicrobial Efficacy Investigations

The 4H-3,1-benzoxazin-4-one scaffold is a recognized pharmacophore with demonstrated antimicrobial properties. innovareacademics.in Derivatives of this core structure, particularly those featuring a nitrophenyl substituent, have been the subject of various studies to determine their effectiveness against a range of microbial pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (In vitro)

Derivatives of benzoxazinone (B8607429) have been evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. Studies on benzoxazinoid analogs synthesized from 2-nitrophenol (B165410) have shown notable antibacterial activity. figshare.com For instance, certain pyridoxazinone derivatives, which are structurally related to benzoxazinones, demonstrated significant efficacy against Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 15.6 μg/mL. figshare.com These compounds also showed activity against the Gram-negative bacterium Acinetobacter baumannii, with MIC values between 31.25 and 125 μg/mL. figshare.com

Further research into 1,3-benzoxazine derivatives confirmed their potential. One study highlighted that at a concentration of 32 μg/ml, the compound 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol (B47542) exhibited the highest activity against Acinetobacter baumannii, causing 43% growth inhibition. researchgate.net While many derivatives show broad-spectrum activity, some exhibit selectivity. A study on 1,3,4-thiadiazole (B1197879) derivatives bearing a nitro group found that most were primarily active against Gram-positive bacteria. ut.ac.ir

| Compound/Derivative Series | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Pyridoxazinone Derivatives | Enterococcus faecalis (Gram-positive) | MIC | 7.8-15.6 μg/mL | figshare.com |

| Pyridoxazinone Derivatives | Acinetobacter baumannii (Gram-negative) | MIC | 31.25-125 μg/mL | figshare.com |

| 2-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl] phenol | Acinetobacter baumannii (Gram-negative) | % Inhibition at 32 μg/mL | 43% | researchgate.net |

Antifungal Activity Assessment (In vitro)

The antifungal properties of benzoxazinone derivatives have been extensively studied against various fungal pathogens. innovareacademics.in A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity against seven phytopathogenic fungi at a concentration of 200 mg L⁻¹. nih.gov Notably, certain compounds completely inhibited the mycelial growth of all seven tested fungi at this concentration. nih.gov

Derivatives containing a nitrophenyl group have shown specific promise. For example, the compound 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one was reported to have fungicidal activity against Candida albicans. researchgate.net Another benzoxazinoid analog, compound 2e in one study, exhibited an MIC of 62.5 μg/mL against Candida albicans, Candida glabrata, and Candida tropicalis. figshare.com Further studies on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety also reported moderate to good activities against several plant pathogenic fungi. frontiersin.org

| Compound/Derivative Series | Fungal Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 6,8-Diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | Fungicidal Activity | Active | researchgate.net |

| Benzoxazinoid analog (compound 2e) | Candida albicans, C. glabrata, C. tropicalis | MIC | 62.5 μg/mL | figshare.com |

| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | Various phytopathogenic fungi | Inhibition | Moderate to good at 200 mg L⁻¹ | nih.gov |

| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | Trichophyton mentagrophytes, Microsporum gypseum | Inhibition | Activity increases with electron-accepting substituents | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potentials

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of these compounds influences their biological activity. A key finding for 3-phenyl-2H-benzoxazine-2,4(3H)-diones is that their in vitro antifungal activity is enhanced by increasing the electron-accepting ability of the substituents on the phenyl ring. nih.govresearchgate.net The presence of a nitro group, which is a strong electron-withdrawing group, is therefore expected to contribute positively to the antifungal potency. This is consistent with findings where steric factors and the presence of electron-withdrawing substituents like -CF₃ or -NO₂ at the meta-position of a phenyl ring led to very high antimycobacterial potential in related N-arylpiperazine compounds. mdpi.com

Anticancer Potential Evaluation (In vitro Cellular Models)

Beyond their antimicrobial effects, benzoxazinone derivatives have emerged as a promising class of compounds for anticancer research. innovareacademics.inttwrdcs.ac.in Various derivatives have been synthesized and tested against multiple human cancer cell lines, demonstrating significant antiproliferative activity.

Studies have shown that 2,3-aryl substituted 1,3-benzoxazin-4-one derivatives can effectively inhibit the growth of MCF-7 human breast adenocarcinoma cells. innovareacademics.in Specifically, compounds with substitutions at the 2 and 3 positions have been identified as a promising class for further development against these cell lines. innovareacademics.in For example, one derivative showed a potent IC₅₀ of 0.89 µg/mL against MCF-7 cells. innovareacademics.in Another study on 7-nitro-2-aryl-4H-benzo[d] innovareacademics.innih.govoxazin-4-ones revealed significant cytotoxic potential against HeLa human cervical cancer cells. nih.gov The most active compounds in this series inhibited cell viability by up to 44.67%. nih.gov Similarly, 2-phenyl-4H-benzo[d] innovareacademics.innih.govoxazin-4-one was found to inhibit the growth of A549 human lung cancer cells. ubaya.ac.id

| Compound/Derivative Series | Cancer Cell Line | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 2,3-Aryl substituted 1,3-benzoxazin-4-one (Compound 2) | MCF-7 (Breast) | IC₅₀ | 0.89 µg/mL | innovareacademics.in |

| 7-Nitro-2-aryl-4H-benzo[d] innovareacademics.innih.govoxazin-4-ones (Compound 3c) | HeLa (Cervical) | % Cell Viability Inhibition | 44.67% | nih.gov |

| 2-Benzyl-3,1-benzoxazin-4-one | A549 (Lung) | IC₅₀ | 53.9 μM | nih.gov |

| 2-Phenyl-4H-benzo[d] innovareacademics.innih.govoxazin-4-one | A549 (Lung) | IC₅₀ | 65.43 μg/mL | ubaya.ac.id |

| Benzoxazinone derivative (304) | SGC7901 (Gastric) | IC₅₀ | 9.55 μM | nih.gov |

| Benzoxazinone derivatives (303, 304, 305) | A549 (Lung) | IC₅₀ | 3.80 - 7.35 μM | nih.gov |

Induction of Apoptosis in Cancer Cell Lines (In vitro)

A primary mechanism through which benzoxazinone derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Several studies have confirmed the pro-apoptotic potential of these compounds in various cancer cell lines.

For instance, certain substituted benzoxazoles and benzoxazines were found to induce an apoptotic effect on mouse lymphoma L5718 cells. esisresearch.org The evaluation, conducted using FITC-labelled Annexin-V and propidium (B1200493) iodide staining followed by flow cytometry, confirmed the compounds' ability to trigger apoptosis. esisresearch.org Research on 7-nitro-2-aryl-4H-benzo[d] innovareacademics.innih.govoxazin-4-ones also demonstrated profound pro-apoptotic potential in HeLa cells, with an apoptotic index ranging between 52.86% and 75.61%. nih.gov

In another study, a benzoxazole (B165842) derivative was shown to induce apoptosis in HepG2 cells by 35.13%. nih.gov This was accompanied by a significant increase in the levels of caspase-3 and BAX, and a decrease in Bcl-2 levels, which are key regulators of the apoptotic cascade. nih.gov Similarly, a quinazolin-4(3H)-one derivative, which shares structural similarities, was also found to induce apoptosis in malignant cells. mdpi.com

Modulation of Cellular Pathways in Oncology (In vitro)

The anticancer activity of benzoxazinone derivatives is underpinned by their ability to modulate critical cellular signaling pathways involved in cancer cell proliferation, survival, and death. One of the key pathways targeted is the PI3K/AKT pathway, which is often dysregulated in cancer. A benzoxazine (B1645224) derivative known as LTUR6 was found to inhibit the phosphorylation of AKT, a central kinase in this pathway. researchgate.net The inhibition of AKT signaling by LTUR6 led to altered expression levels of multiple proteins that regulate apoptotic signaling, including increased activation of mTOR, RSK1/2/3, and p38α. researchgate.net

Other research has pointed to the downregulation of the c-Myc gene as a mechanism for the inhibitory effects of certain benzoxazinone derivatives. nih.gov Furthermore, studies on related 3,4-dihydro-2H-1,4-benzoxazine derivatives have highlighted the inhibition of other important kinases such as HER2 and JNK1. ugr.es Some benzoxazole derivatives have also been shown to inhibit TNF-α and IL-6, indicating an influence on immune-dependent pathways that can contribute to apoptosis induction in cancer cells. mdpi.com This multi-targeted modulation of key oncogenic pathways underscores the therapeutic potential of the benzoxazinone scaffold in oncology.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antiviral, Insect Growth Regulatory)

Beyond specific enzyme inhibition, the benzoxazine scaffold has been explored for a wider range of biological effects.

Anti-inflammatory Activity: Benzoxazine derivatives have shown significant anti-inflammatory properties. ijfans.org A study focused on synthesizing novel benzoxazin-4-one derivatives from commercial anti-inflammatory drugs. researchgate.netmongoliajol.info Among the compounds tested, a benzoxazinone-diclofenac hybrid, 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d] fao.orgmongoliajol.infooxazin-4-one (3d ), demonstrated significant anti-inflammatory activity, achieving 62.61% inhibition of rat paw edema. researchgate.netmongoliajol.infomongoliajol.info This effect was comparable to the positive control drug. mongoliajol.infomongoliajol.info Other research showed that derivatives of 2H-1,4-benzoxazin-3(4H)-one could alleviate microglial inflammation by downregulating inflammatory enzymes like iNOS and COX-2 in response to lipopolysaccharide (LPS) stimulation. nih.gov

| Compound | Assay | Activity (% Inhibition) | Source |

|---|---|---|---|

| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d] fao.orgmongoliajol.infooxazin-4-one (3d) | Rat Paw Edema Inhibition | 62.61% | researchgate.netmongoliajol.infomongoliajol.info |

| N-(1-(6,8-Dibromo-4-oxo-4H-benzo[d] fao.orgmongoliajol.info-oxazine-2-yl)-2-phenylvinyl)benzamide | Rat Paw Edema Inhibition | 87.12% | mongoliajol.info |

| Indomethacin (Reference) | Rat Paw Edema Inhibition | 94.54% | mongoliajol.info |

Antiviral Activity: The 3,1-benzoxazine scaffold is present in established antiviral medications. Efavirenz, a notable 3,1-benzoxazine derivative, has been utilized in the treatment of HIV since 1998, highlighting the potential of this chemical class in developing antiviral agents. ijfans.org

Insect Growth Regulatory (IGR) Activity: Certain benzoxazine derivatives have been identified as novel insect growth regulators (IGRs). fao.org A study involving synthesized 3,4-dihydro-2H-1,3-benzoxazines found they exhibited IGR activity against the desert locust, Schistocerca gregaria. fao.org These compounds interfered with the normal wing development of the insects. The highest activity was observed with (±)-3,4-Dihydro-3-(2'-hydroxyethyl)-4-methyl-2H-1,3-benzoxazine (I ), which resulted in the lowest number of normal adult emergences (55.6%). fao.org The study also noted that an increase in the length of the alkyl chain at either the 3 or 4 position of the benzoxazine ring led to a decrease in IGR activity. fao.org

Prospective Applications and Future Research Directions

Utility in Material Science and Polymer Chemistry

The benzoxazinone (B8607429) scaffold is increasingly recognized for its potential in the development of advanced materials. nih.govmdpi.com Specifically, 1,3-benzoxazin-4-ones are utilized as precursors in the preparation of functional polymers, materials for optoelectronic devices, and fluorescent emission materials. mdpi.com A significant application of the broader benzoxazine (B1645224) class is in the formulation of polybenzoxazine resins, which are high-performance thermosetting polymers used in fiber-reinforced plastics and adhesives due to their excellent thermal and mechanical properties. nih.govmdpi.com

The presence of the 2-(2-nitrophenyl) group in the specific compound of interest could be leveraged to create polymers with unique characteristics. The nitro functionality can influence the electronic properties, solubility, and reactivity of the resulting polymer. For instance, the incorporation of such a polar moiety could enhance the dielectric properties of materials or serve as a reactive handle for further polymer modification or cross-linking. Research in this area could explore the synthesis of novel polybenzoxazines or other functional polymers derived from 2-(2-nitrophenyl)-3,1-benzoxazin-4-one, targeting applications in high-performance coatings, electronic encapsulants, or specialty adhesives.

Development as Chemical Probes for Biological Systems

Activity-based probes (ABPs) are powerful tools for studying enzyme function and activity directly within complex biological systems. researchgate.net The 3,1-benzoxazin-4-one core is an effective scaffold for creating ABPs that target serine proteases, a large and functionally diverse family of enzymes implicated in numerous diseases. researchgate.netnih.gov These probes function as covalent inhibitors, acylating the active site serine residue of the enzyme, which allows for robust detection and profiling. researchgate.net

The development of this compound as a chemical probe is a promising research direction. The nitro group can act as a spectroscopic or electrochemical tag, or it can be chemically modified to attach reporter groups like fluorophores or biotin. Studies on related nitro-substituted benzoxazinones have shown that the position of the nitro group can influence the luminescence properties of the molecule, a key feature for fluorescent probes. researchgate.net Furthermore, the electron-withdrawing nature of the nitro group can modulate the reactivity of the benzoxazinone's electrophilic C4 position, potentially tuning its selectivity towards specific proteases. nih.gov Future work could focus on synthesizing tagged versions of this compound and evaluating their efficacy and selectivity in profiling serine protease activity in cell lysates and living systems. researchgate.net

| Probe Type | Target Enzyme Class | Mechanism of Action | Potential Reporter Group |

| Activity-Based Probe | Serine Proteases | Covalent acylation of active site serine | Nitro group (spectroscopic tag) or attached fluorophore/biotin |

Agronomical Applications (e.g., Fungicides, Herbicides)

Benzoxazinones are a class of compounds with established significance in agriculture, being found as natural allelochemicals in plants and serving as precursors for agrochemicals like insecticides. nih.govnih.gov The core structure is associated with a wide range of biological activities, including antifungal and phytotoxic effects. nih.govnih.gov

Research indicates a strong potential for this compound in agronomical applications. Studies on similar structures have demonstrated that the presence of electron-withdrawing groups on the 2-phenyl ring, such as a nitro group, can significantly enhance in vitro antifungal activity. A study involving the related isomer, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, reported significant antibacterial activity against Bacillus subtilis. researchgate.netresearchgate.net This suggests that the nitrophenyl moiety is key to its biocidal effects. The development of this compound as a fungicide or bactericide for crop protection is a viable research avenue. Further studies would be required to evaluate its spectrum of activity against key plant pathogens, its phytotoxicity on crops, and its environmental stability.

| Potential Application | Basis for Potential | Key Structural Feature | Supporting Evidence |

| Fungicide | Antifungal activity of benzoxazinones | Electron-withdrawing 2-nitrophenyl group | Enhanced antifungal activity with electron-accepting substituents on the phenyl ring. |

| Bactericide | Antibacterial activity of related isomers | 2-Nitrophenyl moiety | 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one shows activity against Bacillus subtilis. researchgate.netresearchgate.net |

| Herbicide | Phytotoxic activity of benzoxazinones | Benzoxazinone core | General phytotoxicity noted for the benzoxazinone class. nih.gov |

Challenges in Synthetic Scalability and Purity

While numerous methods exist for synthesizing 2-aryl-3,1-benzoxazin-4-ones, significant challenges remain in achieving large-scale production with high purity. nih.gov The most common synthetic routes involve the reaction of anthranilic acids with aroyl chlorides or the use of orthoesters. nih.govresearchgate.net However, these methods can present difficulties.

Advancements in Characterization Technologies for Novel Benzoxazinones

The definitive identification and characterization of novel benzoxazinone derivatives like this compound rely on a suite of advanced analytical techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and elemental analysis, which confirm the molecular structure and functional groups. mdpi.comresearchgate.net

For unambiguous structural elucidation, single-crystal X-ray diffraction is an invaluable tool. It provides precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. This technique has been successfully applied to related compounds, including 2-phenyl-4H-3,1-benzoxazin-4-one and dinitro-amino derivatives, revealing details about their planarity and intermolecular interactions. researchgate.netnih.govelsevierpure.com Given the potential for the nitro group to influence crystal packing and intermolecular forces, X-ray crystallography would be crucial for a complete understanding of the title compound. nih.govelsevierpure.com Furthermore, advanced spectroscopic techniques, such as luminescence spectroscopy, are particularly relevant for exploring the photophysical properties of nitro-substituted benzoxazinones, which is essential for their development as fluorescent probes or materials for optoelectronics. researchgate.net

Future Research Avenues in Benzoxazinone Medicinal Chemistry and Beyond

The 3,1-benzoxazin-4-one scaffold is considered a "privileged structure" in medicinal chemistry, forming the basis for compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govuomosul.edu.iqmongoliajol.info The versatility of this core structure ensures its continued prominence in drug discovery and development.

Future research on this compound and its analogs will likely focus on several key areas:

Lead Optimization: Modifying the structure to enhance potency and selectivity for specific biological targets. This could involve altering the substitution pattern on either the benzoxazinone or the phenyl ring to improve interactions with enzyme binding sites or receptors.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. For example, identifying the specific enzymes they inhibit (e.g., serine proteases, kinases) or the cellular pathways they modulate. nih.gov

Development as Multi-Target Agents: Designing derivatives that can interact with multiple biological targets simultaneously, which can be an effective strategy for treating complex diseases like cancer.

Expansion as Synthetic Building Blocks: Utilizing the reactive benzoxazinone ring as a starting material for the synthesis of other complex heterocyclic systems, such as quinazolinones, which also possess significant pharmacological properties. nih.govuomosul.edu.iq

The combination of a proven medicinal scaffold with the unique electronic properties of the nitrophenyl group makes this compound a compelling starting point for future investigations across medicinal chemistry, material science, and agrochemistry.

Q & A

Q. What are the established synthetic routes for preparing 2-(2-nitrophenyl)-3,1-benzoxazin-4-one?

Methodological Answer: The compound can be synthesized via cyclization of anthranilic acid derivatives with nitrophenyl-substituted carbonyl reagents. For example, mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) enable solvent-free, efficient cyclization of anthranilic acids with 2-nitrophenylacetyl chloride. This approach minimizes side reactions and improves yields compared to traditional reflux methods . Alternative routes include Friedel-Crafts acylation under anhydrous AlCl₃ catalysis, where aromatic hydrocarbons react with 2-nitrophenyl-substituted benzoxazinones to form acylated derivatives .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Characterization typically involves:

- Microanalytical data : Elemental analysis (C, H, N) to confirm stoichiometry.

- Spectroscopy :